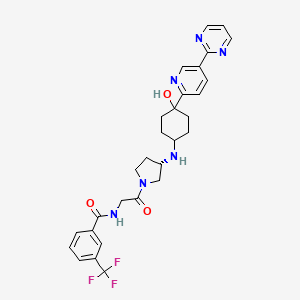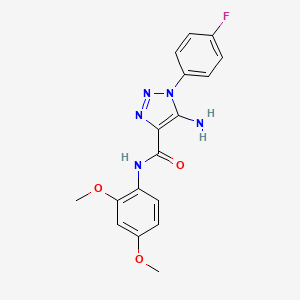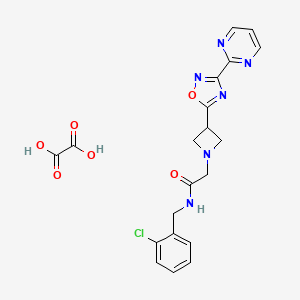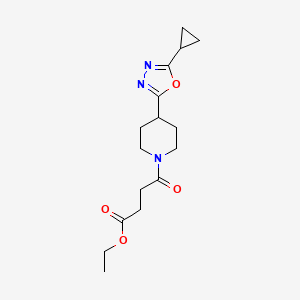
PF-4136309
Descripción general
Descripción
INCB8761, also known as PF-4136309, is an orally available human chemokine receptor 2 (CCR2) antagonist with potential immunomodulating and antineoplastic activities . It has entered human clinical trials .
Molecular Structure Analysis
The molecular formula of INCB8761(this compound) is C29H31F3N6O3 . The chemical name is N-(2-(3-((4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide .Physical and Chemical Properties Analysis
The molecular weight of INCB8761(this compound) is 568.59 . It is soluble in DMSO and EtOH, but insoluble in H2O .Aplicaciones Científicas De Investigación
- Objetivo terapéutico: El antagonismo CCR2 ofrece un nuevo enfoque terapéutico para la investigación farmacéutica, especialmente en enfermedades inflamatorias y autoinmunes .
- Validación: El método demostró precisión, robustez y sensibilidad para el análisis de muestras a granel. LOD y LOQ para PF-4136309 fueron 3.59 y 11.54 μg mL^-1, respectivamente .
- Actividad: this compound disminuye la quimiotaxis de monocitos humanos aislados inducida por la quimiocina (ligando 2 del motivo C-C) CCL2 con un valor de IC50 de 3.9 nM .
- Ensayo clínico: this compound se evaluó en un estudio de fase 1 para pacientes con adenocarcinoma ductal pancreático localmente avanzado o con posibilidad de resección. El estudio evaluó su farmacocinética (PK) después de una dosis única de 1000 mg .
- Descubrimiento: this compound (INCB8761) es un potente antagonista CCR2 con alta selectividad, actividad hERG débil y un excelente perfil ADMET in vitro e in vivo .
Antagonismo CCR2
Determinación de la pureza enantiomérica
Inhibición de la quimiotaxis
Investigación del cáncer de páncreas
Potencia y selectividad
Estudio del efecto de los alimentos
Mecanismo De Acción
Target of Action
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor 2 (CCR2) in humans, mice, and rats . CCR2 is a primary transmembrane G-protein-coupled receptor (GPCR) that is commonly bound with monocytes .
Mode of Action
Upon oral administration, this compound specifically binds to CCR2 and prevents the binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in the inhibition of CCR2 activation and signal transduction .
Biochemical Pathways
The binding of this compound to CCR2 inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation . This can affect the chemotaxis of monocytes/macrophages, leading them to migrate directly to disease sites . The accumulation of macrophages at disease sites could result in the morbidity and deterioration of chronic inflammatory and autoimmune diseases .
Pharmacokinetics
This compound exhibits a moderate half-life in both species after intravenous administration . When administered orally, this compound is absorbed rapidly, with peak concentration time (Tmax) at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing . This compound is well absorbed, with an oral bioavailability of 78% in both species .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 activation and signal transduction . This can lead to a decrease in the chemotaxis of monocytes/macrophages, potentially reducing the severity of chronic inflammatory and autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound was assessed in a study where food intake was found to influence the pharmacokinetics of this compound following a single dose at 1000 mg
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
PF-4136309 exhibits potent antagonistic activity against CCR2, a chemokine receptor predominantly expressed on monocytes . The IC50 values for human, mouse, and rat CCR2 are 5.2 nM, 17 nM, and 13 nM respectively . It is potent in human chemotaxis activity with an IC50 of 3.9 nM . It also inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .
Cellular Effects
This compound has been shown to decrease levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood . In pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis plays a key role in the immunosuppressive properties of the tumor microenvironment . This compound, by inhibiting CCR2, may potentially modulate these immunosuppressive effects .
Molecular Mechanism
The hypothesized mechanism of action of this compound is the inhibition of CCL2-induced trafficking of IM from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, potentially inhibiting inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not explicitly reported in the available literature. It has been noted that this compound exhibits a moderate half-life in both species after intravenous administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not explicitly reported in the available literature. It has been noted that this compound is well absorbed, with an oral bioavailability of 78% in both species .
Metabolic Pathways
This compound is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, this compound is not a CYP inducer at concentrations up to 30 μM .
Propiedades
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
| Record name | PF-4136309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4136309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)


![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)

![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)
